molecular formula C11H12F2O3 B2929859 4-Butoxy-2,6-difluorobenzoic acid CAS No. 123843-56-1

4-Butoxy-2,6-difluorobenzoic acid

Cat. No. B2929859
CAS RN: 123843-56-1
M. Wt: 230.211
InChI Key: CSCQGLAJIXARHJ-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-difluorobenzoic acid is a chemical compound with the CAS Number: 123843-56-1 . It has a molecular weight of 230.21 and its IUPAC name is 4-butoxy-2,6-difluorobenzoic acid . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Butoxy-2,6-difluorobenzoic acid is 1S/C11H12F2O3/c1-2-3-4-16-7-5-8 (12)10 (11 (14)15)9 (13)6-7/h5-6H,2-4H2,1H3, (H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

4-Butoxy-2,6-difluorobenzoic acid is a solid at room temperature . It has a boiling point of 112-115°C .

Scientific Research Applications

Phase Behavior and Liquid Crystallinity

A study by Martinez-Felipe and Imrie (2015) explores the phase behavior of equimolar mixtures involving derivatives similar to 4-Butoxy-2,6-difluorobenzoic acid. They found that these mixtures exhibit enantiotropic smectic A phases, which are identified using X-ray diffraction and polarized light microscopy. The liquid crystallinity of the mixtures is partly attributed to the formation of a hydrogen-bonded complex, demonstrating the compound's relevance in designing new materials with specific phase behaviors and properties (Martinez-Felipe & Imrie, 2015).

Analytical and Environmental Chemistry

Research by Fischbacher et al. (2013) on the peroxone process, involving hydroxyl radicals, highlights the importance of understanding the chemical behavior of compounds like 4-Butoxy-2,6-difluorobenzoic acid in environmental science. Their findings suggest a complex mechanism underlying the generation of hydroxyl radicals, which is crucial for the treatment of water and understanding the environmental fate of chemical substances (Fischbacher et al., 2013).

Antioxidant Activity Evaluation

Munteanu and Apetrei (2021) reviewed analytical methods used in determining antioxidant activity, which could be applicable to studying compounds like 4-Butoxy-2,6-difluorobenzoic acid. Their comprehensive overview of tests based on hydrogen atom transfer and electron transfer mechanisms provides a foundation for evaluating the antioxidant properties of various compounds, including those related to 4-Butoxy-2,6-difluorobenzoic acid (Munteanu & Apetrei, 2021).

Synthesis and Chemical Properties

Gielen et al. (1994) focused on the synthesis and characterization of tri-n-butyltin 2,6-difluorobenzoate, revealing it as a unique macrocyclic tetramer. Their work provides insight into the structural and chemical properties of compounds related to 4-Butoxy-2,6-difluorobenzoic acid, underscoring the diversity of chemical forms and reactivities these compounds can exhibit (Gielen et al., 1994).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

properties

IUPAC Name

4-butoxy-2,6-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-3-4-16-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCQGLAJIXARHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-2,6-difluorobenzoic acid

Synthesis routes and methods

Procedure details

A solution of n-butyllithium (10.5M in hexane; 3.60 ml, 0.038 mol) was added dropwise to a stirred, cooled (-78° C.) solution of compound 16 (7.00 g, 0.038 mol) in dry THF (35 ml) under dry nitrogen. The stirred mixture was maintained under these conditions for 2.5 h and then poured onto a slurry of solid carbon dioxide and dry ether. The product was extracted into 10% sodium hydroxide which was then acidified with 36% hydrochloric acid. The product was filtered off and dried (CaCl2) in vacuo to give a colourless solid.
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35 mL
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